molecular formula C8H10 B1345467 1,7-Octadiyne CAS No. 871-84-1

1,7-Octadiyne

Cat. No.: B1345467
CAS No.: 871-84-1
M. Wt: 106.16 g/mol
InChI Key: DSOJWVLXZNRKCS-UHFFFAOYSA-N
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Description

1,7-Octadiyne is an organic compound with the molecular formula C₈H₁₀. It is a linear alkyne with two triple bonds located at the first and seventh positions of the carbon chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

1,7-Octadiyne is a terminal bis-alkyne It has been reported to interact with uranium (iv) vinyl complexes and frustrated Lewis pairs .

Mode of Action

This compound reacts with frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 by acetylene C-C coupling to yield a zwitterionic product . This suggests that this compound can participate in reactions involving the formation of new carbon-carbon bonds.

Biochemical Pathways

It has been used in environmental activity-based protein profiling for function-driven enzyme discovery from natural communities . This suggests that this compound may interact with certain enzymes and potentially influence their activity.

Pharmacokinetics

Its molecular weight is 106.1650 , which could influence its absorption and distribution

Result of Action

It is known to participate in the formation of uranium (IV) vinyl complexes and to yield a zwitterionic product when reacting with a frustrated Lewis pair . These reactions suggest that this compound may influence the formation of new chemical structures.

Action Environment

It is known that this compound is a liquid at room temperature , and its storage temperature is recommended to be 2-8°C . These factors could potentially influence its stability and reactivity.

Biochemical Analysis

Biochemical Properties

1,7-Octadiyne plays a significant role in biochemical reactions, particularly as a bifunctional enzyme probe. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases. These interactions are facilitated through a highly specific alkyne-azide cycloaddition reaction, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling helps in the detection and study of these enzymes in various biochemical processes.

Cellular Effects

This compound influences various cellular processes, particularly in ammonia- and alkane-oxidizing bacteria. It is used to label cells that harbor active ammonia and alkane monooxygenases, which are crucial for the aerobic oxidation of ammonia and methane . This labeling helps in understanding the distribution and activity of these enzymes within the cells, providing insights into cell signaling pathways and gene expression related to these metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. It participates in the formation of uranium (IV) vinyl complexes and reacts with frustrated Lewis pairs by acetylene C-C coupling to yield zwitterionic products . These interactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be used in activity-based protein profiling protocols, which allow for the cultivation-independent detection of specific bacteria over time . This helps in understanding the temporal dynamics of enzyme activity and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might be insufficient to elicit a significant response. The compound’s role in enzyme interactions and metabolic processes necessitates careful dosage optimization to avoid threshold effects and ensure accurate results in studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the oxidation of ammonia and methane. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases, playing a crucial role in the aerobic oxidation processes . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific enzymes and proteins. The compound is used as a bifunctional enzyme probe, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling reveals the subcellular localization of the tagged proteins, providing insights into the compound’s activity and function within different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Octadiyne can be synthesized through several methods:

  • Alkyne Coupling Reactions: : One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. For example, the Glaser coupling reaction can be employed, where terminal alkynes are oxidatively coupled in the presence of a copper(I) catalyst and an oxidant like oxygen or air.

  • Dehydrohalogenation: : Another method involves the dehydrohalogenation of 1,7-dihaloalkanes. This reaction typically uses a strong base such as potassium tert-butoxide to eliminate hydrogen halides and form the alkyne.

Industrial Production Methods

Industrial production of this compound often involves large-scale coupling reactions using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1,7-Octadiyne undergoes various types of chemical reactions:

Oxidation

    Oxidative Cleavage: The triple bonds in this compound can be cleaved by strong oxidizing agents such as ozone (ozonolysis) or potassium permanganate, leading to the formation of carboxylic acids or ketones.

Reduction

    Hydrogenation: The compound can be hydrogenated using catalysts like palladium on carbon (Pd/C) to form 1,7-octadiene or fully saturated 1,7-octane, depending on the reaction conditions.

Substitution

    Nucleophilic Substitution: The terminal alkynes can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted alkynes.

Common Reagents and Conditions

    Catalysts: Palladium, copper, and nickel catalysts are commonly used in reactions involving this compound.

    Solvents: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are frequently used.

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

    Hydrogenation: 1,7-Octadiene or 1,7-Octane.

    Oxidation: Carboxylic acids or ketones.

    Substitution: Substituted alkynes.

Scientific Research Applications

1,7-Octadiyne has several applications in scientific research:

Chemistry

    Cross-Coupling Reactions: It is used as a building block in cross-coupling reactions to synthesize more complex molecules.

    Polymerization: The compound can be polymerized to form polyacetylenes, which have interesting electronic properties.

Biology

    Bioconjugation: this compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules via click chemistry.

Medicine

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring alkyne functionalities.

Industry

    Material Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    1,5-Hexadiyne: Another linear alkyne with two triple bonds, but with a shorter carbon chain.

    1,9-Decadiyne: A similar compound with a longer carbon chain.

    1,3-Butadiyne: A shorter alkyne with two triple bonds.

Uniqueness

1,7-Octadiyne is unique due to its specific chain length and the positioning of the triple bonds, which confer distinct reactivity and properties compared to other alkynes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

octa-1,7-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJWVLXZNRKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061233
Record name 1,7-Octadiyne
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Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

871-84-1
Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name 1,7-Octadiyne
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Record name Octa-1,7-diyne
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Record name 1,7-OCTADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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